Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl-

Lipophilicity CNS penetration Physicochemical property

Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl- (CAS 648928-57-8) is a spirocyclic tertiary amine belonging to the xanthene-9-spiro-piperidine class, characterized by a piperidine ring spiro-fused at the 3,9'-position to a xanthene core with an N-butyl substituent. The parent scaffold has been explored extensively as a probe for opiate analgesic activity, with 1'-methylxanthene-9-spiro-4'-piperidine derivatives demonstrating potent mu-opioid agonism upon introduction of a 4-hydroxyl group.

Molecular Formula C21H25NO
Molecular Weight 307.4 g/mol
CAS No. 648928-57-8
Cat. No. B12590386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[piperidine-3,9'-[9H]xanthene], 1-butyl-
CAS648928-57-8
Molecular FormulaC21H25NO
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCCCCN1CCCC2(C1)C3=CC=CC=C3OC4=CC=CC=C24
InChIInChI=1S/C21H25NO/c1-2-3-14-22-15-8-13-21(16-22)17-9-4-6-11-19(17)23-20-12-7-5-10-18(20)21/h4-7,9-12H,2-3,8,13-16H2,1H3
InChIKeyZTRZXTFZUZGZOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl- (CAS 648928-57-8): Compound Class and Structural Context for Procurement Evaluation


Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl- (CAS 648928-57-8) is a spirocyclic tertiary amine belonging to the xanthene-9-spiro-piperidine class, characterized by a piperidine ring spiro-fused at the 3,9'-position to a xanthene core with an N-butyl substituent [1]. The parent scaffold has been explored extensively as a probe for opiate analgesic activity, with 1'-methylxanthene-9-spiro-4'-piperidine derivatives demonstrating potent mu-opioid agonism upon introduction of a 4-hydroxyl group [2]. The compound was prepared via an anionic cycloacylation route enabling modular N-alkyl substitution, with the butyl derivative representing one of several N-substituted variants synthesized in a foundational 2003 study [1]. Its molecular formula is C21H25NO with a calculated molecular weight of 307.43 g/mol, a topological polar surface area of 12.47 Ų, and a computed logP of 4.91, indicating substantial lipophilicity relative to shorter-chain N-alkyl analogs .

Why Generic Substitution Fails for Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl- (CAS 648928-57-8): Key Structural Determinants of Differentiation


Within the xanthene-9-spiro-piperidine chemical space, three structural variables—spiro junction position, N-alkyl chain length, and ring size—cannot be interchanged without altering pharmacological and physicochemical profiles. The 3,9'-spiro junction of the target compound positions the basic piperidine nitrogen in a distinct geometric relationship to the xanthene plane compared with the more commonly studied 4,9'-spiro isomers (e.g., ICI-81058, CAS 65142-97-4), which directly affects pharmacophoric distances relevant to sigma and opioid receptor recognition [1]. The N-butyl chain confers a logP of 4.91, substantially higher than the N-methyl analog (logP ≈3.74 for 1-methylspiro[piperidine-4,9'-xanthene]), predicting markedly different membrane partitioning and CNS penetration potential . Furthermore, the 6-membered piperidine ring provides different conformational constraints compared with the 5-membered pyrrolidine analog (CAS 648928-60-3), and the absence of a 2-oxo group (cf. CAS 648928-53-4) preserves the full basicity of the tertiary amine, which is critical for ionic interactions with aspartate residues in aminergic and sigma receptor binding pockets [2]. These cumulative differences mean that in-class compounds are not functionally interchangeable; procurement decisions must be guided by the specific substitution pattern.

Quantitative Differentiation Evidence for Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl- (CAS 648928-57-8) vs. Closest Analogs


N-Butyl Chain Lipophilicity Advantage vs. N-Methyl Analog (LogP Differential of ~1.2 Units)

The N-butyl substituent on the target compound confers a calculated logP of 4.91, which is approximately 1.2 log units higher than the 3.74 logP of the N-methyl analog 1-methylspiro[piperidine-4,9'-xanthene] (CAS 65142-97-4, ICI-81058) . This logP differential translates to a predicted ~16-fold increase in octanol-water partition coefficient, consistent with the addition of three methylene units to the N-alkyl chain. For CNS-targeted applications, optimal logP values typically fall between 2 and 5; the butyl derivative resides near the upper boundary of this range, whereas the methyl analog sits in the mid-range, suggesting differential passive membrane permeation kinetics [1]. This difference is directly relevant to compound selection for blood-brain barrier penetration studies.

Lipophilicity CNS penetration Physicochemical property N-Alkyl SAR

Spiro Junction Regiochemistry: 3,9'-Spiro vs. 4,9'-Spiro Isomer Pharmacophoric Distances

The target compound features a spiro junction at the piperidine 3-position, whereas the widely studied analgesic series described by Galt et al. (1989) and the known compound ICI-81058 employ a 4,9'-spiro connectivity [1]. In the 3,9'-spiro configuration, the piperidine nitrogen is offset from the xanthene plane by a different distance and angular relationship compared with the 4,9'-isomer. In related spirocyclic sigma-1 receptor pharmacophore models (Glennon model), the distance between the basic nitrogen and the centroid of the hydrophobic aromatic moiety is critical for high-affinity binding, with optimal N-to-centroid distances typically in the range of 6–10 Å [2]. The regioisomeric shift from 4,9'- to 3,9'-spiro alters this distance, providing a structurally distinct pharmacophoric presentation that cannot be achieved with the 4,9'-isomer. This structural distinction is immutable—no formulation or salt form of the 4,9'-isomer can reproduce the 3,9'-geometry—and thus represents a binary selection criterion for structure-based drug design campaigns.

Spiro junction Pharmacophore Receptor recognition Conformational analysis

Synthetic Route and Yield Differentiation: Anionic Cycloacylation Yields for N-Butyl vs. N-Benzyl and N-Phenethyl Derivatives

In the foundational synthesis by Quintás et al. (2003), the N-butyl carbamate precursor (3c, n=2, R=Bu) was prepared in 60% yield from the corresponding aldehyde, comparable to the N-phenethyl analog (3a, 60%) [1]. Cyclization of 3c required 2.5 equivalents of LDA at −78°C followed by warming to room temperature, affording the spirolactam 2c in 50% yield—substantially lower than the 76% yield achieved for the N-phenethyl analog (2a) and the 96% yield for the N-benzyl analog (2b) [1]. Notably, the N-butyl derivative did not suffer from the N-dealkylation side reaction observed with the N-benzyl carbamate 3b, which resulted in predominant formation of the unsubstituted lactam (R=H) rather than the desired N-benzyl product [1]. Final reduction of lactam 2c with BH3·SMe2 or LAH in refluxing THF afforded the target spiropiperidine 1c in 90% yield, demonstrating that while the cyclization step is lower-yielding for the butyl derivative, the overall route is viable and avoids the chemoselectivity problems encountered with benzylic N-substituents [1].

Synthetic chemistry Cycloacylation Reaction yield Spirocyclization

Class-Level Sigma-1 Receptor Affinity: N-Butyl Substitution on Spirocyclic Piperidine Scaffolds

While no direct sigma receptor binding data have been published for Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl- itself, class-level structure-activity relationships from structurally related spirocyclic systems provide a basis for inferring its binding potential. In a study of spirocyclic furopyrazole sigma receptor ligands, the N-butyl derivative (3c) displayed a sigma-1 receptor Ki of 1.28 nM, compared with 0.50 nM for the N-benzyl analog (3b) [1]. Both compounds exhibited high selectivity toward sigma-1 over sigma-2 receptors. Critically, the N-butyl derivative showed a different selectivity profile against off-target receptor systems compared with the N-benzyl derivative, indicating that the N-alkyl group modulates not only affinity but also receptor selectivity [1]. Applying the Glennon sigma-1 pharmacophore model, the basic nitrogen-to-hydrophobic centroid distance and the nature of the N-alkyl substituent are key determinants of affinity [2]. The xanthene-based spirocyclic scaffold of the target compound presents a larger, more electron-rich aromatic system compared with the furopyrazole or benzopyran scaffolds used in reference sigma ligand series, which may further modulate binding through hydrophobic contacts with the sigma-1 receptor binding pocket.

Sigma-1 receptor Binding affinity Structure-activity relationship Spirocyclic ligands

Ring-Size Differentiation: Piperidine (6-Membered) vs. Pyrrolidine (5-Membered) Spirocyclic Core

The target compound contains a 6-membered piperidine ring, whereas the closely related analog 1-butylspiro[pyrrolidine-3,9'-xanthene] (CAS 648928-60-3) incorporates a 5-membered pyrrolidine ring [1]. In the same synthetic study, the pyrrolidine analog (1f, n=1, R=Bu) was obtained in higher overall yield: carbamate formation 60%, cyclization 85%, and reduction 93%, compared with 60%, 50%, and 90% for the piperidine derivative (1c, n=2, R=Bu) [1]. Beyond synthetic yield, the ring size difference carries important pharmacological implications: piperidine (pKa ~10.5–11 for tertiary amines) is approximately 0.5–1.0 pKa units more basic than pyrrolidine (pKa ~10.0–10.5) [2]. At physiological pH (7.4), this translates to a higher fraction of the piperidine nitrogen existing in the protonated, charged state—a critical determinant for ionic interactions with aspartate or glutamate residues in GPCR and sigma receptor binding pockets. The 6-membered ring also adopts a chair conformation that projects the N-butyl substituent in either an equatorial or axial orientation depending on the spiro junction stereochemistry, whereas the 5-membered ring adopts envelope or twist conformations with different spatial trajectories for the N-alkyl group.

Ring size Conformational analysis Basicity Spirocyclic scaffold

Best-Fit Research and Industrial Application Scenarios for Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl- (CAS 648928-57-8)


Sigma-1 Receptor Ligand Screening Libraries for CNS Drug Discovery

Based on the class-level evidence that N-butyl spirocyclic piperidine-like scaffolds achieve low nanomolar sigma-1 receptor affinity (e.g., spirocyclic furopyrazole N-butyl derivative Ki = 1.28 nM [1]), the target compound is a structurally distinct candidate for sigma-1 receptor screening. Its 3,9'-spiro junction provides a different pharmacophoric N-to-aromatic distance compared with 4,9'-spiro analogs [2], offering a complementary chemotype for hit-finding campaigns in neuropathic pain, neuroprotection, and psychiatric indications where sigma-1 modulation is therapeutically relevant. The high computed logP (4.91) predicts favorable blood-brain barrier penetration, making it suitable for CNS-targeted phenotypic or target-based screens. Procurement of this specific butyl derivative, rather than the more common N-methyl or N-benzyl analogs, is warranted when the screening objective includes exploration of lipophilic N-alkyl space for CNS exposure optimization.

Structure-Activity Relationship (SAR) Studies on N-Alkyl Chain Length in Spirocyclic GPCR Ligands

The compound serves as a key member of an N-alkyl homologous series spanning methyl, ethyl, propyl, and butyl substitutions on the spiro[piperidine-3,9'-xanthene] scaffold. The ~1.2 log unit lipophilicity increment relative to the N-methyl analog (logP 4.91 vs. 3.74) [1] makes it the most lipophilic member of this series and thus an essential data point for establishing lipophilicity-activity relationships. In the context of mu-opioid receptor-targeted analgesics—where the xanthene-9-spiro-4'-piperidine scaffold has demonstrated potent agonism upon 4-hydroxyl substitution [2]—the butyl derivative could be used as a comparator to probe whether increased N-alkyl lipophilicity enhances or attenuates opioid receptor affinity, functional activity, and selectivity. SAR studies using this compound can deconvolute the contributions of N-alkyl chain length from spiro junction position effects.

Synthetic Methodology Development: Chemoselective Spirocyclization of N-Alkyl Carbamates

The differential cyclization behavior of N-butyl carbamate 3c (50% yield) compared with N-benzyl (predominant N-dealkylation) and N-phenethyl (76% yield) derivatives [1] makes the target compound a valuable case study for investigating the mechanistic basis of chemoselectivity in anionic cycloacylation reactions. The observation that N-butyl avoids the N-dealkylation side reaction, while exhibiting lower cyclization efficiency than arylalkyl-substituted carbamates, provides a well-defined system for reaction optimization studies—including variation of base (LDA vs. LiHMDS vs. KHMDS), solvent, temperature, and additive effects. For process chemistry groups developing scalable routes to N-alkyl spirocyclic amine libraries, this compound represents a benchmark substrate for balancing cyclization yield against chemoselectivity.

Physicochemical Property Benchmarking for CNS Drug Design

With a molecular weight of 307.43 Da, logP of 4.91, topological PSA of 12.47 Ų, zero hydrogen bond donors, and only two hydrogen bond acceptors, the compound occupies a property space consistent with CNS drug-likeness [1]. Its computed property profile can serve as a reference point for medicinal chemistry teams designing spirocyclic CNS candidates, particularly for benchmarking the impact of scaffold modifications (e.g., introduction of hydroxyl, carbonyl, or halogen substituents) on key drug-like properties. Procurement of the unsubstituted butyl-spiro-xanthene core enables systematic evaluation of the property consequences of subsequent functionalization, supporting rational property-based design in CNS programs targeting sigma receptors, opioid receptors, or other GPCR families recognizing basic amine pharmacophores.

Quote Request

Request a Quote for Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.